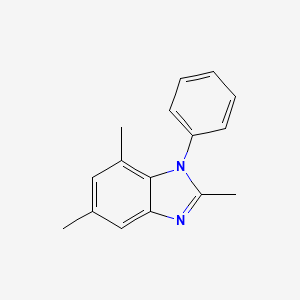

2,5,7-Trimethyl-1-phenylbenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2,5,7-trimethyl-1-phenylbenzimidazole |

InChI |

InChI=1S/C16H16N2/c1-11-9-12(2)16-15(10-11)17-13(3)18(16)14-7-5-4-6-8-14/h4-10H,1-3H3 |

InChI Key |

YGIYVNIZKGZOLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(N2C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5,7 Trimethyl 1 Phenylbenzimidazole and Its Functionalized Analogues

Classical and Contemporary Approaches to Benzimidazole (B57391) Core Synthesis

The formation of the benzimidazole core traditionally relies on the condensation of an o-phenylenediamine (B120857) precursor with a suitable one-carbon electrophile. researchgate.net Contemporary methods have focused on enhancing the efficiency, selectivity, and environmental sustainability of these transformations through catalysis. These approaches are directly applicable to the synthesis of complex derivatives like 2,5,7-trimethyl-1-phenylbenzimidazole, starting from N¹-phenyl-3,5-dimethylbenzene-1,2-diamine and an appropriate precursor for the 2-methyl group, such as acetic acid or acetaldehyde (B116499).

The most prevalent and direct route to the benzimidazole nucleus is the cyclocondensation of an o-phenylenediamine with a carbonyl-containing compound. researchgate.netnih.gov This reaction involves the formation of two new carbon-nitrogen bonds to construct the imidazole (B134444) ring fused to the benzene (B151609) core. The choice of the carbonyl precursor, including aldehydes, carboxylic acids, or their derivatives, determines the substituent at the 2-position of the resulting benzimidazole. nih.gov

Direct condensation involves heating an o-phenylenediamine with a carbonyl compound, often in the presence of a strong acid. For instance, the Phillips method, a classical approach, utilizes the reaction of o-phenylenediamine with a carboxylic acid under high-temperature acidic conditions.

However, these direct methods suffer from several limitations:

Harsh Reaction Conditions: Many procedures require high temperatures and the use of strong, corrosive acids, which can limit functional group tolerance on the substrates.

Selectivity Issues: In the synthesis of 1,2-disubstituted benzimidazoles from a primary o-phenylenediamine and an aldehyde, a significant challenge is the potential for competitive formation of the 2-substituted benzimidazole alongside the desired 1,2-disubstituted product. iosrjournals.org

Environmental Concerns: The use of stoichiometric amounts of strong acids and high-boiling point solvents raises environmental and waste disposal issues. rsc.org

Low Yields: For sterically hindered or electronically deactivated substrates, direct condensation can result in unsatisfactory yields. researchgate.net

These limitations have driven the development of more sophisticated and milder catalyst-mediated strategies.

To overcome the drawbacks of direct condensation, a vast array of catalytic systems has been developed. These catalysts facilitate the key C-N bond-forming and cyclization steps under milder conditions, often with improved yields and selectivity. mdpi.com The role of the catalyst is typically to activate either the carbonyl group of the electrophile or the intermediate imine, promoting the ring-closing reaction. semanticscholar.org These strategies can be broadly categorized based on the type of catalyst employed.

Cyclocondensation Reactions of o-Phenylenediamines with Carbonyl Precursors

Catalyst-Mediated Cyclization Strategies

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metals, particularly palladium, copper, and iron, are powerful catalysts for C-N bond formation and are widely used in modern organic synthesis. nih.govresearchgate.net While often employed for post-synthesis functionalization of the benzimidazole core via cross-coupling reactions, they also play a role in the primary synthesis. researchgate.netnih.gov For example, iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with o-phenylenediamines provides a direct route to 1,2-disubstituted benzimidazoles. researchgate.net Similarly, copper-catalyzed systems have been used in one-pot, three-component reactions to assemble the benzimidazole scaffold. organic-chemistry.org

Palladium catalysis is particularly relevant for creating functionalized analogues, enabling C-N and C-C bond formation at the benzimidazole core, such as in Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl or amino substituents. nih.gov

| Catalyst System | Reactants | Conditions | Key Advantages |

| Iron-Tricarbonyl Complex | o-Phenylenediamine, Primary Alcohol | - | Acceptorless dehydrogenative coupling researchgate.net |

| CuI/l-proline | 2-Iodoacetanilides, Aqueous Ammonia | Heat, Acid | Utilizes readily available starting materials nih.gov |

| Fe(III)-Porphyrin | Benzo-1,2-quinone, Aldehyde, NH₄OAc | Room Temp | Mild conditions, domino C-N bond formation nih.gov |

| Pd(OAc)₂ / XPhos | N-Protected-bromo-benzimidazole, Amine | 100 °C, Dioxane | Efficient for post-synthesis functionalization nih.gov |

Lewis Acid Catalysis (e.g., Er(OTf)₃, Zn-proline)

Lewis acids are highly effective in catalyzing the condensation reaction by activating the carbonyl group toward nucleophilic attack by the diamine. A variety of Lewis acids have been explored for benzimidazole synthesis, offering greener alternatives to traditional Brønsted acids. mdpi.com

Erbium(III) triflate (Er(OTf)₃) has emerged as a particularly efficient and recyclable catalyst. It has been successfully used in the microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles, providing excellent yields in very short reaction times. mdpi.comnih.gov This method is notable for its adherence to green chemistry principles. nih.gov Other Lewis acids like zinc chloride, zirconium tetrachloride, and indium triflate have also been reported to effectively catalyze the synthesis of benzimidazole derivatives under mild conditions. nih.govresearchgate.netsemanticscholar.org

| Catalyst | Carbonyl Source | Conditions | Yield (%) | Reference |

| Er(OTf)₃ (1 mol%) | Aldehydes | Microwave, Solvent-free, 5-10 min | 86-99% | nih.gov |

| Zn(OTf)₂ | Terminal Alkynes (for triazole-linked benzimidazoles) | t-BuOH/H₂O | - | mdpi.com |

| ZrCl₄ | Orthoesters | - | High | researchgate.net |

| In(OTf)₃ | Aldehydes | Solvent-free | High | nih.gov |

Heterogeneous Catalysis (e.g., Activated Carbon, MgO@DFNS)

Heterogeneous catalysts offer significant practical advantages, including simplified product isolation, catalyst recovery, and reusability, which are crucial for industrial applications and sustainable chemistry. tandfonline.comacs.org A wide range of solid catalysts have been developed for benzimidazole synthesis.

Supported noble metal nanoparticles, such as gold on titania (Au/TiO₂), have been shown to efficiently catalyze the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes under ambient conditions without any additives. mdpi.com Other effective heterogeneous systems include metal oxides like zinc oxide nanoparticles (ZnO-NPs), nano-Fe₂O₃, and various catalysts supported on silica. rsc.orgsemanticscholar.orgajgreenchem.com These solid catalysts are often stable, non-toxic, and can be reused multiple times without a significant loss in activity, making them environmentally and economically attractive. researchgate.net

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

| Au/TiO₂ | o-Phenylenediamine, Aldehyde | 25 °C, CHCl₃:MeOH | Mild conditions, high yields, reusable mdpi.com | |

| Nano-ZnS | o-Phenylenediamine, Aldehyde | 70 °C, Ethanol (B145695) | High yields, short reaction times, green ajgreenchem.com | |

| Nano-Fe₂O₃ | o-Phenylenediamine, Aldehyde | Aqueous media | Recyclable, environmentally benign rsc.org | |

| TsOH/Graphite | o-Phenylenediamine, Aldehyde | Mild | Simple, reusable catalyst system researchgate.net |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful and versatile strategy for benzimidazole synthesis. This approach typically involves the condensation of an o-phenylenediamine or a related precursor, followed by an oxidation step to achieve aromatization of the newly formed imidazole ring. These methods can utilize a range of oxidants and catalysts, offering pathways that are often more efficient and environmentally benign than classical condensation techniques.

A common approach involves the reaction of anilines to form an amidine intermediate, which then undergoes an oxidative C-H amination to yield the benzimidazole core. nih.gov This method allows for significant variation in the C4-C7 positions of the benzimidazole ring, a feature traditionally limited by the availability of substituted 1,2-dianiline building blocks. nih.gov Oxidants such as (diacetoxyiodo)benzene (B116549) (PIDA) or copper-mediated systems are often employed to facilitate this annulation, providing access to both N-H and N-alkylated benzimidazoles. nih.gov

Electrochemical methods offer a modern, sustainable alternative, enabling the dehydrogenative cyclization of N-aryl amidines without the need for chemical oxidants or catalysts. researchgate.net These reactions proceed under constant current conditions in an undivided cell, generating H₂ as the only theoretical byproduct. researchgate.net Another innovative, metal-free approach utilizes D-glucose as a renewable C1 synthon in an oxidative cyclization with o-phenylenediamines. acs.orgresearchgate.net This reaction, often performed in water with an oxidant like tert-butyl hydroperoxide (TBHP), demonstrates broad functional group tolerance and can produce excellent yields in short reaction times. acs.org

The general mechanism for many oxidative cyclizations involves the initial formation of a Schiff base or an amidine intermediate, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. nih.govacs.org

Rearrangement-Based Synthetic Routes (e.g., from Quinoxalines)

Rearrangement reactions provide an alternative and elegant pathway to the benzimidazole core, often starting from other heterocyclic systems. A notable example is the Mamedov Heterocycle Rearrangement, which facilitates the synthesis of benzimidazoles from quinoxaline (B1680401) precursors. rsc.org This method allows for the transformation of the quinoxaline ring system into a benzimidazole structure, often under mild conditions. For instance, a simple and green application of this rearrangement involves reacting quinoxalinones at room temperature using only acetic acid as the solvent to produce benzimidazole derivatives in moderate to good yields. rsc.org Such rearrangement strategies are valuable for creating complex, coupled heterocyclic systems that might be challenging to access through direct condensation methods. rsc.orgresearchgate.net

Targeted Synthesis of this compound

The targeted synthesis of a specifically substituted compound like this compound requires careful control over starting materials and reaction conditions to ensure the desired arrangement of substituents (regiospecificity) and to maximize the efficiency of the transformation.

Precursor Selection and Design for Regiospecificity

The architecture of this compound dictates the necessary precursors. The synthesis would logically proceed from the condensation of a specifically substituted diamine with a C1 or C2 source.

Diamine Precursor : To achieve the 1-phenyl, 5-methyl, and 7-methyl substitutions on the benzimidazole core, the required starting material is N¹-phenyl-3,5-dimethylbenzene-1,2-diamine . The phenyl group on one of the amino functionalities ensures the N-1 substitution, while the two methyl groups on the benzene ring are positioned to become the 5- and 7-substituents in the final product.

C2-Methyl Group Source : The methyl group at the 2-position of the benzimidazole ring can be introduced using various reagents. Common choices include acetaldehyde or its synthetic equivalents. The reaction involves the condensation of the diamine with the aldehyde, followed by cyclization and oxidation to form the final product.

This targeted selection of precursors is fundamental to achieving the desired regiospecificity, preventing the formation of isomeric byproducts and simplifying purification.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and duration. researchgate.netresearchgate.net

The solvent plays a crucial role in benzimidazole synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. A variety of solvents have been evaluated for analogous syntheses. beilstein-journals.org

For instance, in the synthesis of quinoxalines and benzimidazoles from N-protected o-phenylenediamines, solvents such as dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN) have been successfully employed at room temperature. nih.gov In other studies, ethanol has proven to be an excellent solvent for the condensation of o-phenylenediamine with aldehydes, leading to high yields. rsc.org Some modern, green chemistry approaches have also explored solvent-free conditions, which can lead to excellent yields and simplified workup procedures. beilstein-journals.orgsemanticscholar.org The optimal solvent for the synthesis of this compound would likely be determined empirically, with polar aprotic solvents like MeCN or alcohols like ethanol being strong initial candidates.

Table 1: Effect of Different Solvents on Benzimidazole Synthesis

Temperature and reaction time are interdependent variables that significantly affect reaction outcomes. Higher temperatures often lead to faster reaction rates but can also promote the formation of undesired byproducts.

Many modern synthetic protocols for benzimidazoles aim for mild conditions, including room temperature reactions, to enhance selectivity and reduce energy consumption. nih.gov For example, the cyclization of N-protected o-phenylenediamines can be completed within two hours at room temperature. nih.gov However, some procedures may require elevated temperatures to drive the reaction to completion. A patented method for preparing 2-phenylbenzimidazole (B57529) specifies heating the reaction mixture to 80-90 °C for 1.5 hours. google.com Optimization studies often reveal a trade-off; for instance, a reaction might proceed in minutes at 80-120 °C, while achieving a comparable yield at room temperature could take several hours. beilstein-journals.org The ideal temperature and time profile must be carefully determined to maximize yield without compromising the purity of the final product.

Table 2: Influence of Temperature and Time on Benzimidazole Synthesis Yield

Catalyst Loading and Ligand Effects

The efficiency and selectivity of benzimidazole synthesis are profoundly influenced by the nature of the catalyst, its loading, and the ligands employed, particularly in metal-catalyzed reactions.

Catalyst Loading: The amount of catalyst used is a critical parameter that can dictate the reaction's yield and rate. In the synthesis of benzimidazole derivatives, an optimal catalyst loading ensures a high conversion of reactants to the desired product without promoting side reactions. For instance, studies on heterogeneous catalysts, such as zinc-based boron nitride (Zn-BNT), show that varying the catalyst amount directly impacts the product yield. A systematic investigation determined that an optimal quantity of the catalyst provides the highest yield, with further increases not leading to any significant improvement. nih.gov Similarly, in the synthesis of 2-substituted benzimidazoles using engineered MgO on dendritic fibrous nanosilica (MgO@DFNS), increasing the catalyst loading up to a certain weight percentage (e.g., 10 wt%) resulted in a near-quantitative conversion and excellent product yield. rsc.org However, overloading the catalyst can sometimes lead to a decrease in selectivity due to the promotion of over-reaction and the formation of by-products. rsc.org

Ligand Effects: In transition-metal-catalyzed syntheses, such as those employing palladium, the choice of ligand is paramount for the reaction's success. Ligands can influence the catalyst's stability, activity, and selectivity by modifying the electronic and steric environment of the metal center. In a novel cascade approach to synthesize N-arylbenzimidazoles, the use of the biarylphosphine ligand tBuBrettPhos with a palladium catalyst was found to be crucial. This specific ligand enabled the selective execution of both amination and amidation steps within the cascade, leading to the formation of the desired benzimidazole products with complete regioselectivity. nih.gov Other phosphine (B1218219) ligands were found to be less effective, highlighting the ligand's critical role in the catalytic cycle. nih.gov Furthermore, the design of N-heterocyclic carbene (NHC) ligands has been shown to impact the performance of iron catalysts in epoxidation reactions, demonstrating that subtle modifications to the ligand structure, such as the incorporation of a benzimidazole moiety, can alter the electronic properties and temperature tolerance of the catalyst. nih.gov The ligand environment can also control regioselectivity in other catalytic reactions, such as the Ni-catalyzed carboxylation of allyl esters, where the choice of ligand dictates the position of functionalization. ethz.ch

Interactive Table: Effect of Catalyst Loading on Benzimidazole Synthesis

| Catalyst System | Catalyst Loading | Observation | Source |

|---|---|---|---|

| MgO@DFNS | Up to 10 wt% | Increased catalyst loading resulted in higher conversion and yield. | rsc.org |

| MgO@DFNS | > 10 wt% | A decrease in selectivity was observed due to over-reaction. | rsc.org |

| Zn-BNT | 0.07 g (Optimal) | The best yield of the product was obtained. | nih.gov |

| Zn-BNT | > 0.07 g | Higher amounts of the catalyst did not improve the yield. | nih.gov |

| Pd / tBuBrettPhos | 6 mol% | Required for challenging substrates (mesylates) to achieve good yields. | nih.gov |

Stoichiometric Ratio of Reactants

The stoichiometry of the reactants, typically a substituted o-phenylenediamine and a carbonyl compound (like an aldehyde or carboxylic acid), is a fundamental parameter that must be optimized to maximize the yield of the desired benzimidazole product. The molar ratio influences not only the conversion of the limiting reactant but also the product distribution, especially when side reactions or the formation of multiple products are possible.

For instance, in the synthesis of 2-substituted benzimidazoles, an equimolar amount of o-phenylenediamine and an aromatic aldehyde is often employed. However, for the synthesis of 1,2-disubstituted benzimidazoles, the ratio may be adjusted. A study utilizing montmorillonite (B579905) K10 clay as a catalyst investigated the reaction between o-phenylenediamine (o-PDA) and benzaldehyde (B42025). It was found that while a 1:1 molar ratio favored the formation of 2-phenyl-benzimidazole, a 1:2 molar ratio of o-PDA to benzaldehyde was optimal for producing 1-benzyl-2-phenyl-benzimidazole in high yield. mdpi.com This demonstrates that the stoichiometric ratio is a key determinant of the final product structure.

Mechanistic Investigations of the Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the synthesis of benzimidazoles. The most common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde, followed by cyclization and oxidation. Catalysts play a pivotal role in this transformation by activating the reactants and intermediates. nih.govsemanticscholar.org

A generally accepted mechanism for acid- or metal-catalyzed synthesis suggests that the catalyst first activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. nih.govsemanticscholar.orgrsc.org This is followed by the formation of a Schiff base (imine) intermediate. The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a cyclized dihydrobenzimidazole intermediate. The final step is the aromatization of this intermediate to the stable benzimidazole ring, which often occurs via oxidation. nih.gov

Proposed Reaction Intermediates

Several key intermediates are proposed in the synthetic pathways leading to benzimidazole derivatives.

Dihydrobenzimidazole: Following the formation of the Schiff base, an intramolecular cyclization occurs where the second amino group attacks the imine carbon. This cyclization step results in the formation of a non-aromatic, five-membered ring intermediate, a 2,3-dihydro-1H-benzimidazole. nih.gov

Organopalladium Intermediates: In more complex, palladium-catalyzed cascade reactions for synthesizing N-arylbenzimidazoles, different intermediates are involved. The proposed mechanism includes the initial oxidative addition of the palladium catalyst to an aryl halide or sulfonate to form an organopalladium intermediate. nih.gov Subsequent coupling reactions with an arylamine and an amide nucleophile lead to a substituted o-phenylenediamine derivative, which then undergoes the final intramolecular condensation to yield the benzimidazole product. nih.gov

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts are fundamental to the synthesis of benzimidazoles, as they significantly influence both the rate of reaction (kinetics) and the preferential formation of a specific product (selectivity). ethz.ch

Kinetics: Catalysts accelerate the reaction by providing an alternative reaction pathway with a lower activation energy. In the condensation of o-phenylenediamines and aldehydes, Lewis acid catalysts (like metal triflates or montmorillonite K10) or solid base catalysts (like nanocrystalline MgO) activate the aldehyde's carbonyl group. mdpi.comsemanticscholar.orgnih.gov This activation enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the diamine and speeding up the formation of the Schiff base intermediate. nih.govsemanticscholar.org This catalytic action leads to shorter reaction times and allows the reaction to proceed under milder conditions. rsc.org

Selectivity: Catalyst-controlled selectivity is crucial when multiple reaction outcomes are possible. ethz.ch For instance, in the synthesis of N-substituted benzimidazoles, regioselectivity is a significant challenge due to the two non-equivalent nitrogen atoms in the imidazole ring. A specifically designed palladium catalyst system, featuring the tBuBrettPhos ligand, has been shown to achieve complete regioselectivity in the synthesis of N-arylbenzimidazoles. nih.gov This catalyst selectively directs the sequence of C-N bond formations in a cascade reaction, ensuring that only one of the possible regioisomers is formed. nih.gov The catalyst's ability to differentiate between two potential nucleophiles (an arylamine and an amide) and two reactive sites on the electrophile is a clear demonstration of catalyst control over selectivity. nih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives of the core this compound structure involves introducing additional functional groups to the benzimidazole scaffold. This can be achieved either by using appropriately substituted starting materials or by post-synthesis modification of the pre-formed benzimidazole ring.

Strategies for Further Functionalization of the Benzimidazole Core

Once the primary benzimidazole scaffold is synthesized, it can be further modified to introduce a wide array of functional groups, enhancing its chemical diversity. Several powerful synthetic strategies are employed for this purpose.

N-Alkylation/Arylation: The nitrogen atom at the 1-position (if not already substituted) is nucleophilic and can react with various electrophiles. In a basic medium, benzimidazoles can be deprotonated and subsequently reacted with functionalized halides (e.g., alkyl, benzyl, or allyl halides) to yield N-substituted derivatives. This method is a straightforward way to introduce diverse side chains onto the imidazole ring.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a versatile tool for forming new carbon-carbon and carbon-heteroatom bonds on the benzimidazole core. If the benzimidazole is prepared with a halogen substituent (e.g., a bromo group) on the benzene ring, it can serve as a handle for further functionalization. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the halogenated benzimidazole with an aryl or vinyl boronic acid to introduce new aryl or vinyl substituents. nih.gov

Buchwald-Hartwig Amination: This method allows for the introduction of amine-based functional groups by coupling the halogenated benzimidazole with an amine. nih.gov

Reaction with Electrophiles: Precursors with nucleophilic sites, such as 2-(1H-benzimidazol-2-yl)aniline, can be reacted with various electrophile-releasing agents, like sulfonyl chlorides, to add functional groups to the molecule. nih.gov

These strategies allow for the systematic modification of the benzimidazole core, enabling the synthesis of a library of derivatives from a common intermediate for various applications. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation on Benzimidazole Scaffolds

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile methods for the formation of carbon-carbon bonds. wipo.intresearchgate.netiupac.org These reactions are particularly crucial for the functionalization of heterocyclic systems like the benzimidazole core, enabling the introduction of diverse substituents to create structurally complex molecules. arkat-usa.org The strategic application of reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and direct C-H arylation allows for the targeted modification of the benzimidazole scaffold, which is a prevalent framework in many biologically active compounds. arkat-usa.orgresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for forming C-C bonds between organoboron compounds and organic halides or triflates. arkat-usa.orgmdpi.com This reaction is distinguished by its mild conditions, high functional-group tolerance, and the commercial availability and stability of a wide array of boronic acids. arkat-usa.org In the context of benzimidazole synthesis, it serves as a robust tool for introducing aryl or heteroaryl substituents.

Research has demonstrated the efficacy of microwave-assisted Suzuki-Miyaura coupling to expedite the synthesis of 2-aryl/heteroaryl-substituted benzimidazoles. arkat-usa.org This approach significantly reduces reaction times while often improving yields. arkat-usa.org The choice of catalyst system is critical; for instance, a PdCl2/(SPhos) system has been found to be effective. arkat-usa.org The reaction is compatible with a variety of electronically and sterically diverse (hetero)aryl boronic acids. arkat-usa.org Furthermore, methods have been developed for the successful coupling of unprotected benzimidazoles, which can be challenging due to the inhibitory effects of the acidic N-H group on some palladium catalysts. nih.govacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Benzimidazole Scaffolds

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodo-1-substituted-benzimidazole | (Hetero)aryl boronic acids | PdCl2/SPhos | K3PO4 | Dioxane/H2O | Microwave, 150 °C, 20 min | Good to Excellent | arkat-usa.org |

| Halogenated Benzimidazole | Aryl boronic acid | Pd(OAc)2/NHC Ligand | K3PO4·H2O | 1,4-Dioxane | 80 °C, 6-12 h | Up to 98% | mdpi.com |

| Unprotected Bromo-benzimidazole | Phenyl boronic acid | Pd Precatalyst (P1) | K3PO4 | Dioxane/H2O | 60 °C, 5-8 h | Good to Excellent | nih.gov |

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to generate a substituted alkene. wikipedia.org This transformation is a primary method for installing vinyl groups onto aromatic and heteroaromatic rings, including benzimidazoles. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

For benzimidazole derivatives, N-heterocyclic carbene (NHC) ligands have proven to be particularly effective in stabilizing the palladium catalyst. researchgate.netnih.gov In some cases, benzimidazolium salts, which are precursors to NHC ligands, are used to generate the active catalyst in situ. researchgate.net These catalyst systems exhibit high thermal stability, making them suitable for Heck reactions that may require elevated temperatures. nih.gov The reaction conditions, including the choice of base, solvent, and temperature, are optimized to achieve high conversion and yield. nih.gov

Table 2: General Conditions for Heck Coupling of Aryl Bromides

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Styrene | Pd(OAc)2 / Tetrahydropyrimidinium salt (NHC precursor) | K2CO3 | DMF/H2O (1:1) | 80 °C, 4 h | nih.gov |

| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-Cl Complex | Not specified | Not specified | 0.5 mmol% catalyst, 60 min | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. derpharmachemica.comwikipedia.org This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst. wikipedia.org The introduction of an alkynyl moiety onto the benzimidazole scaffold is of significant interest as it provides a versatile functional handle for further transformations in medicinal chemistry and materials science. derpharmachemica.com

To enhance reaction efficiency and overcome certain limitations, such as the undesired homocoupling of alkynes (Glaser coupling), variations like copper-free and microwave-assisted Sonogashira couplings have been developed. wikipedia.orgresearchgate.net Microwave irradiation, in particular, offers the advantages of shorter reaction times and higher yields and can often be performed without the need for protecting the benzimidazole N-H group. researchgate.net

Table 3: Conditions for Sonogashira Coupling on Benzimidazole Derivatives

| Benzimidazole Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| 2-(6-Bromo-2-naphthyl)-1H-benzimidazole | 6-Ethynyl-4,4-dimethylthiochroman | Pd(PPh3)2Cl2, CuI | Triethylamine | Not specified | Not specified | derpharmachemica.com |

| 2-(6-Chloropyridin-3-yl)-1H-benzimidazole | Various terminal alkynes | Pd(PPh3)2Cl2, CuI | Et3N | DMSO | Microwave, 100 °C, 5-10 min | researchgate.net |

Direct C-H Arylation

As an alternative to traditional cross-coupling reactions that require pre-functionalized substrates (e.g., halides), direct C-H bond activation has emerged as a more atom-economical and efficient strategy. acs.org This approach involves the direct coupling of an aryl halide with a C-H bond of the benzimidazole ring, catalyzed by a transition metal, most commonly palladium. acs.orgnycu.edu.tw This methodology simplifies synthetic routes by reducing the number of steps required to prepare starting materials. acs.org

The regioselectivity of C-H activation is a critical challenge. In the case of 2-aryl-benzimidazoles, the nitrogen atom of the imidazole ring can act as a directing group, guiding the palladium catalyst to activate the ortho C-H bond of the 2-phenyl substituent. nycu.edu.tw This directed metalation facilitates a highly regioselective C-C bond formation, leading to 2-(2'-biphenyl)benzimidazoles in high yields. nycu.edu.twnih.gov The reaction often requires an oxidant or an additive, such as a silver salt, to facilitate the catalytic cycle. nycu.edu.tw

Table 4: Optimized Conditions for Direct C-H Arylation of 2-Aryl-Benzimidazoles

| Benzimidazole Substrate | Coupling Partner | Catalyst | Additive/Oxidant | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| 2-Phenyl-1H-benzo[d]imidazole derivative | Iodobenzene analogs | Pd(OAc)2 | AgOTf | TFA | Sealed tube, 72 h | nycu.edu.tw |

| 2-Acetylfuran / 2-Acetylthiophene | 4-Bromo-acetophenone | PEPPSI-Pd-NHC Complex | KOAc | DMAc | Microwave, 150 °C, 30 min | acs.org |

Advanced Spectroscopic and Crystallographic Characterization of 2,5,7 Trimethyl 1 Phenylbenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis and Proton Assignments

A hypothetical ¹H NMR spectrum of 2,5,7-Trimethyl-1-phenylbenzimidazole would be expected to show distinct signals corresponding to each unique proton in the molecule. The analysis would involve examining the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.

Aromatic Protons: Signals for the protons on the benzimidazole (B57391) ring system and the N-phenyl group would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific shifts would be influenced by the electron-donating or -withdrawing effects of the substituents.

Methyl Protons: Three distinct singlet signals would be anticipated for the three methyl groups (at positions 2, 5, and 7). These would likely appear in the upfield region (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic and Heterocyclic Carbons: The carbons of the benzimidazole core and the phenyl ring would resonate in the downfield region (typically δ 100-150 ppm).

Methyl Carbons: The three methyl carbons would produce signals in the upfield region (typically δ 15-25 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and benzimidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity between different parts of the molecule, such as linking the methyl groups and the phenyl ring to the correct positions on the benzimidazole core.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

C-H stretching: From the aromatic rings and methyl groups.

C=N and C=C stretching: From the imidazole (B134444) and benzene (B151609) rings, respectively.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak (M+): This peak would confirm the molecular weight of this compound.

Fragmentation Pattern: The molecule would break apart in a predictable manner upon ionization. Analysis of the resulting fragment ions would help to confirm the presence of the trimethyl-benzimidazole and phenyl components.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Bond Parameters

The precise molecular geometry of this compound would be determined using single-crystal X-ray diffraction. This technique would provide the exact coordinates of each atom in the crystal lattice, from which intramolecular bond lengths and angles could be calculated with high precision.

For analogous benzimidazole structures, the bond lengths within the fused ring system are consistent with aromatic character. For instance, the C-N bonds within the imidazole ring of similar derivatives typically fall in the range of 1.32 to 1.39 Å. The C-C bond lengths in the benzene rings would be expected to be around 1.39 Å, characteristic of aromatic systems.

A detailed analysis would involve comparing these experimental bond lengths and angles to theoretical values obtained from computational chemistry methods, such as Density Functional Theory (DFT), to understand the electronic effects of the methyl and phenyl substituents on the benzimidazole core.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Bond | Expected Length (Å) |

|---|---|

| N1-C2 | ~1.38 |

| N3-C2 | ~1.33 |

| N1-C7a | ~1.40 |

| C4-C5 | ~1.39 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Table 2: Hypothetical Selected Bond Angles for this compound

| Angle | Expected Value (°) |

|---|---|

| N1-C2-N3 | ~110 |

| C2-N1-C7a | ~108 |

| N1-C2-C(Phenyl) | ~120 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Supramolecular Assembly)

The study of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by various non-covalent intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound would likely be dominated by van der Waals forces, C-H···π interactions, and potentially offset π-π stacking between the aromatic rings.

Analysis of Conformational Features

A key conformational feature of this compound is the relative orientation of the phenyl ring with respect to the benzimidazole plane. This is typically described by the dihedral angle between the two ring systems. In many 1-phenylbenzimidazole derivatives, this angle is non-zero due to steric hindrance between the ortho-hydrogens of the phenyl ring and the benzimidazole core, leading to a twisted conformation.

Computational and Theoretical Investigations of 2,5,7 Trimethyl 1 Phenylbenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental properties of a molecule. These computational methods allow for the detailed investigation of molecular structure, reactivity, and spectroscopic characteristics from a theoretical standpoint.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for modeling the electronic structure of molecules in their ground state. researchgate.netscispace.com It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including benzimidazole (B57391) derivatives. nih.govnih.gov DFT calculations can predict various molecular properties that are crucial for understanding the molecule's stability and reactivity.

Optimized Molecular Geometries and Vibrational Frequencies

DFT calculations would be used to determine the most stable three-dimensional arrangement of atoms in 2,5,7-Trimethyl-1-phenylbenzimidazole, known as its optimized geometry. This process involves finding the minimum energy conformation of the molecule. The output would include precise data on bond lengths (in Ångströms, Å) and bond angles (in degrees, °), which could be compared with experimental data if available from techniques like X-ray crystallography. nih.govnih.gov

Once the geometry is optimized, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. mdpi.com The calculated vibrational spectrum is often compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular vibrations. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only, as specific data was not found.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-N1 | Data unavailable | N1-C1-C2 | Data unavailable |

| C1-C6 | Data unavailable | C1-N2-C7 | Data unavailable |

Electronic Structure Analysis: Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netmdpi.com

Table 2: Hypothetical Electronic Properties of this compound (Note: This table is for illustrative purposes only, as specific data was not found.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data unavailable |

| ELUMO | Data unavailable |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. irjweb.comresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential. The MEP map is a valuable tool for predicting reactive sites for intermolecular interactions. irjweb.com For a benzimidazole derivative, negative potential is often located around the nitrogen atoms. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. semanticscholar.orgresearchgate.net TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. escholarship.org These calculated transition energies can be directly compared to experimental UV-Vis absorption spectra. The calculations provide information on the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π*). worktribe.comhw.ac.uk This information is crucial for understanding the photophysical properties of the compound.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the broad interest in the photophysical and electronic properties of benzimidazole derivatives for various applications, detailed studies focusing specifically on this substituted compound are not readily found in published research. Consequently, a comprehensive article detailing its simulated spectra, excited-state dynamics, molecular modeling, and the correlation of theoretical predictions with experimental data cannot be constructed at this time.

Computational chemistry, employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the electronic and optical properties of molecules. Such studies on related benzimidazole compounds have provided valuable insights into their UV-Vis absorption, fluorescence, and the nature of their excited states. For instance, investigations into other substituted 1-phenylbenzimidazoles have explored their potential as nonlinear optical materials and have analyzed their molecular electrostatic potential and charge distribution. However, these findings are specific to the studied derivatives and cannot be directly extrapolated to this compound due to the significant influence of substituent position and type on a molecule's electronic structure.

Similarly, molecular modeling and dynamics simulations are crucial for understanding the three-dimensional structure and behavior of molecules. Conformational analysis helps identify the most stable geometries and potential energy surfaces, which are fundamental to a molecule's reactivity and interactions. Furthermore, studying the influence of different solvents on molecular conformation and electronic structure is essential for predicting behavior in various environments. While methodologies for these analyses are well-established, their application to this compound has not been documented in the accessible scientific record.

The correlation of theoretical predictions with experimental data is a cornerstone of computational chemistry, validating the accuracy of the theoretical models used. This process typically involves comparing calculated absorption and emission wavelengths, among other properties, with experimentally measured spectra. The absence of both detailed computational studies and specific experimental spectroscopic data for this compound in the literature prevents such a comparative analysis.

While the synthesis and characterization of various benzimidazole derivatives are frequently reported, and computational studies are common for the broader class of compounds, the specific molecule this compound appears to be an understudied member of this family. Future research initiatives would be necessary to generate the specific data required for a detailed computational and theoretical examination as outlined.

Exploration of Advanced Applications of 2,5,7 Trimethyl 1 Phenylbenzimidazole and Analogues

Photophysical and Optoelectronic Applications

Benzimidazole (B57391) derivatives are of significant interest in the field of materials science due to their inherent thermal stability and tunable electronic properties, making them suitable for various photophysical and optoelectronic applications. researchgate.net The fusion of a benzene (B151609) ring with an imidazole (B134444) moiety creates a versatile scaffold that can be functionalized to achieve desired optical and electrical characteristics. researchgate.net

The extended π-conjugation in phenylbenzimidazole systems often leads to fluorescent and phosphorescent properties, making them valuable as fluorophores and luminescent materials. researchgate.net The emission characteristics can be finely tuned by introducing various substituents to the benzimidazole core or the phenyl ring.

The fluorescence and phosphorescence of benzimidazole derivatives are governed by the nature of their excited states. Generally, these compounds exhibit fluorescence from the first excited singlet state (S₁) and phosphorescence from the first excited triplet state (T₁). The substitution pattern on the benzimidazole core and the attached phenyl group can significantly influence the energy levels of these states and the efficiency of radiative decay. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) character of the excited state, thereby affecting the emission wavelength and intensity.

Studies on related benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have shown that atomic substitutions (oxygen vs. sulfur) can dramatically influence the molecular structures and polarities, leading to different emission properties. nih.gov For example, a benzothiazolyl-imidazole molecule, having lower polarity than its benzoxazolyl counterpart, exhibited higher emission intensity and dual emission in aqueous solutions. nih.gov In the solid state, luminescent benzimidazole-substituent tris(2,4,6-trichlorophenyl)methyl radicals have been developed, demonstrating that the benzimidazole moiety can be a key component in designing novel light-emitting materials. researchgate.net

The phosphorescence properties are also highly dependent on the molecular structure. The presence of heavy atoms or specific functional groups can enhance intersystem crossing (ISC) from the singlet to the triplet state, leading to more efficient phosphorescence. The rigidity of the molecular structure also plays a crucial role in minimizing non-radiative decay pathways, thus enhancing both fluorescence and phosphorescence.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

|---|---|---|---|

| Benzoxazolyl-imidazole conjugate (6a) | 470 | - | DMSO |

| Benzothiazolyl-imidazole conjugate (6b) | 475 (shoulder at ~580) | - | DMSO |

| 2-(5-phenylindol-3-yl)benzimidazole derivative | - | - | - |

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org The quantum yield of benzimidazole derivatives can be significantly influenced by their molecular structure and the surrounding environment. wikipedia.org

For instance, in a series of benzothiazole-difluoroborates, which are structurally related to benzimidazoles, the fluorescence quantum yields were found to range from very low ("dark") to very high ("ultra-bright") depending on the peripheral substitution with electron-donating and electron-withdrawing groups. nih.gov This demonstrates that subtle changes in the electronic structure can have a profound impact on the emissive properties. The interplay between the Franck-Condon excited state and the position of conical intersections is a key factor governing these changes in emission efficiency. nih.gov

The quantum yield is also sensitive to the solvent polarity and viscosity. In many cases, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways. Conversely, a more rigid environment, such as in a polymer matrix or in the aggregated state, can restrict molecular vibrations and rotations, leading to an enhancement of the fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE). nih.gov

| Compound | Quantum Yield (Φf) | Solvent |

|---|---|---|

| Benzothiazole-difluoroborate (OMe/OMe) | 0.880 | - |

| Benzothiazole-difluoroborate (OMe/H) | 2.547 | - |

| Benzothiazole-difluoroborate (H/H) | 1.147 | - |

| Benzothiazole-difluoroborate (CF3/H) | 0.412 | - |

The favorable electronic properties of 1-phenylbenzimidazole derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs) and potentially in organic solar cells. nih.govrsc.orgsemanticscholar.orgtcichemicals.com In OLEDs, these materials can function as components of the emissive layer (EML) or as electron-transporting layers (ETL). nih.govsemanticscholar.org

As emissive materials, the tunable fluorescence of phenylbenzimidazole analogues allows for the generation of light across the visible spectrum. For example, pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters for OLEDs. nih.gov An OLED prototype using one such derivative as a non-doped emissive layer displayed an external quantum efficiency (EQE) of up to 4.3% and a high luminance, demonstrating their potential for high-performance displays. nih.gov The incorporation of the benzimidazole moiety can also facilitate electron transport within the emissive layer. nih.gov

In the role of an electron-transporting layer, the high electron affinity and good thermal stability of benzimidazole derivatives are advantageous. semanticscholar.org The function of an ETL is to efficiently transport electrons from the cathode to the emissive layer while blocking the passage of holes, thereby promoting electron-hole recombination in the desired region of the device. semanticscholar.org Theoretical modeling of triphenylamine–benzimidazole based organic solids has been conducted to investigate their charge transport properties for applications as host materials in phosphorescent OLEDs. rsc.org Furthermore, benzimidazole-based materials have been developed as electron-transport hosts for efficient pure blue narrowband OLEDs. researchgate.net

| Parameter | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% |

| Luminance at 5.5 V | 100 (±6) cd m−2 |

| Maximum Luminance | 290 (±10) cd m−2 |

| CIE Coordinates | (0.1482, 0.1300) |

Non-linear optical (NLO) materials are of great interest for applications in optical communications, data storage, and frequency conversion. orientjchem.org Organic molecules with extended π-conjugated systems and strong donor-acceptor groups can exhibit significant NLO responses. orientjchem.org Benzimidazole derivatives, with their inherent charge-transfer characteristics, are promising candidates for NLO applications. researchgate.net

The NLO properties of a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have been investigated using density functional theory (DFT) calculations. nih.gov These studies have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, can be tuned by modifying the substituents on the benzimidazole and phenyl rings. nih.gov The calculated β values for some of these derivatives are significantly higher than that of urea, a standard NLO material, indicating their potential for practical applications. researchgate.net

Experimental studies on 2-phenylbenzimidazolium-p-toulenesulphonate crystals have confirmed their third-order NLO properties. orientjchem.org The delocalized π-electron system across the benzimidazole and phenyl rings is responsible for the observed NLO behavior. orientjchem.org The presence of methyl groups, as in 2,5,7-trimethyl-1-phenylbenzimidazole, can further enhance the NLO response by increasing the electron-donating character and modifying the molecular packing in the solid state.

| Compound | Dipole Moment (μ) (Debye) | Linear Polarizability (⟨α⟩) (x 10⁻²³ esu) | First Hyperpolarizability (βtot) (x 10⁻²⁹ esu) |

|---|---|---|---|

| 2a | 4.15 | 4.198 | - |

| 2b | 7.49 | 4.614 | - |

| 2c | 6.24 | 4.142 | - |

| 2d | 2.33 | 4.866 | - |

| 2e | 3.04 | 5.379 | 5.095 |

Fluorophores and Luminescent Materials

Chemosensing and Molecular Recognition

The ability of benzimidazole derivatives to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, makes them attractive for applications in chemosensing and molecular recognition. nanobioletters.comrsc.org A chemosensor is a molecule that signals the presence of a specific analyte through a detectable change, such as a change in color or fluorescence. nanobioletters.com

The nitrogen atoms in the imidazole ring of the benzimidazole scaffold can act as binding sites for metal ions. nih.gov The binding event can lead to a perturbation of the electronic structure of the molecule, resulting in a change in its absorption or emission properties. For example, chalcone-based 1,2,3-triazole derivatives, which share structural similarities with functionalized benzimidazoles, have been shown to act as selective sensors for Pb(II) and Cu(II) ions. nih.govnih.gov The design of such sensors often involves a "receptor-spacer-fluorophore" architecture, where the benzimidazole moiety can act as both the receptor and part of the fluorophore.

In the realm of molecular recognition, the well-defined three-dimensional structure of 1-phenylbenzimidazoles allows for specific interactions with target molecules. rsc.orgnih.govnih.gov For instance, the atropisomers of ortho-substituted 1-phenylbenzimidazoles have been shown to exhibit different biological activities due to their distinct spatial arrangements, highlighting the importance of molecular shape in recognition processes. rsc.org The substituent pattern on the benzimidazole and phenyl rings can be tailored to create specific binding pockets for target analytes, enabling applications in areas such as selective ion extraction, catalysis, and the development of new therapeutic agents. nih.govnih.gov

Design and Synthesis of this compound-Based Chemosensors

The development of chemosensors based on the benzimidazole framework is an expanding field in supramolecular chemistry. These sensors are designed to selectively bind with specific analytes, such as metal ions or anions, and produce a detectable signal, often through a change in fluorescence or color. researchgate.net The synthesis strategy for these sensors typically involves a "one-pot" condensation reaction.

For instance, a common approach is the Schiff base condensation between a benzimidazole derivative containing an amine group and a dialdehyde. To create a sensor based on the this compound core, a synthetic route would first involve the functionalization of the core structure to introduce a reactive amine group. This functionalized benzimidazole would then be reacted with a signal-generating molecule, such as a fluorophore containing aldehyde groups (e.g., 2,6-diformyl-4-methylphenol), in a solvent like ethanol (B145695). The resulting Schiff base product acts as the chemosensor, where the benzimidazole unit serves as the recognition site for the target analyte. The design leverages the nitrogen atoms within the imidazole ring as binding sites for metal ions. researchgate.net

The table below outlines a representative design strategy for a benzimidazole-based chemosensor.

| Component | Role in Chemosensor | Example Compound |

| Recognition Unit | Binds selectively to the target analyte. | (1H-benzo[d]imidazol-2-yl)ethanamine |

| Signaling Unit | Produces a detectable photophysical change upon analyte binding. | 2,6-diformyl-4-methylphenol |

| Linker | Covalently connects the recognition and signaling units. | Imine (Schiff base) bond |

Mechanism of Analyte Recognition (e.g., Proton Transfer, Host-Guest Interactions)

The mechanism by which benzimidazole-based chemosensors recognize analytes is multifaceted, often involving host-guest interactions and, in some cases, processes like photoinduced electron transfer (PET).

Host-Guest Interactions: A primary mechanism involves the formation of a host-guest complex between the sensor molecule (the host) and the analyte (the guest). In the case of 2-phenylbenzimidazole (B57529), a close analogue of the target compound, studies have shown it can form inclusion complexes with macrocyclic hosts like dicyclohexanocucurbit researchgate.neturil (CyH₂Q researchgate.net). nih.gov In such a complex, the phenyl group of the benzimidazole derivative can enter the cavity of the macrocycle, while the benzimidazole portion interacts with the portal of the host. nih.gov This formation of a stable complex is a key step in analyte recognition. The binding ratio between the host and guest can vary; for example, CyH₂Q researchgate.net and 2-phenylbenzimidazole have been observed to form complexes with a 2:1 ratio in solution and a 1:3 ratio in the solid state. nih.gov

Analyte Binding: The nitrogen atoms of the benzimidazole ring are crucial for coordinating with metal ions. When a metal ion analyte approaches the sensor, it coordinates with these nitrogen atoms as well as other donor atoms in the sensor's structure (e.g., nitrogen and oxygen atoms in a Schiff base linker). This binding event alters the electronic properties of the signaling unit, leading to a detectable change in its fluorescence or absorption spectrum. researchgate.net For example, the interaction can inhibit the PET process, resulting in a "turn-on" fluorescence response.

Response to Specific Chemical Species (e.g., pH, selected ions, environmental pollutants)

Chemosensors derived from benzimidazole analogues have demonstrated high sensitivity and selectivity for various chemical species.

Metal Ions: Benzimidazole-based Schiff base sensors have been effectively used for the differential detection of metal cations. For example, a sensor synthesized from (1H-benzo[d]imidazol-2-yl)ethanamine and 2,6-diformyl-4-methylphenol can detect Cu²⁺ and Zn²⁺ ions in an aqueous medium with high sensitivity. The detection limits for these ions were found to be exceptionally low, in the nanomolar range. Similarly, a host-guest complex of 2-phenylbenzimidazole and CyH₂Q researchgate.net was successfully used as a fluorescent probe for the selective recognition of Fe³⁺ ions, with a calculated limit of detection of 1.321 × 10⁻⁶ mol/L. nih.gov

Anions: The in situ formed metal complexes of these chemosensors can also be used to detect anions. The DFB-Cu²⁺ and DFB-Zn²⁺ complexes (where DFB is the benzimidazole-based sensor) exhibit a "turn-off" fluorescence response in the presence of cyanide (CN⁻) and pyrophosphate (P₂O₇⁴⁻) ions, respectively. This demonstrates the versatility of the system, where the sensor can be used in a secondary capacity to detect other important analytes.

The table below summarizes the detection capabilities of a representative benzimidazole-based chemosensor system.

| Target Analyte | Sensor System | Response Type | Limit of Detection (LOD) |

| Cu²⁺ | DFB Sensor | Fluorescence "Off-On" | 24.4 ± 0.5 nM |

| Zn²⁺ | DFB Sensor | Fluorescence "Off-On" | 2.18 ± 0.1 nM |

| Fe³⁺ | G@CyH₂Q researchgate.net | Fluorescence Quenching | 1.321 µM nih.gov |

| CN⁻ | DFB-Cu²⁺ Complex | Fluorescence "On-Off" | 9.43 ± 0.2 nM |

| P₂O₇⁴⁻ | DFB-Zn²⁺ Complex | Fluorescence "On-Off" | 2.9 ± 0.1 nM |

Catalysis and Coordination Chemistry

The nitrogen donor atoms in the imidazole ring make this compound and its derivatives excellent ligands in coordination chemistry, forming stable complexes with various transition metals that can be used as catalysts. researchgate.netenpress-publisher.com

This compound as a Ligand in Metal Complexes

Benzimidazole derivatives are versatile ligands capable of coordinating with a wide range of metal ions, including cobalt(II), copper(II), zinc(II), and silver(I). researchgate.netnih.gov The coordination typically occurs through the sp²-hybridized nitrogen atom of the imidazole ring. researchgate.net The synthesis of these metal complexes is often straightforward, involving the reaction of the benzimidazole ligand with a corresponding metal salt (e.g., metal acetate (B1210297) or chloride) in a suitable solvent like ethanol or DMF at room temperature. nih.gov

The resulting complexes exhibit diverse geometries depending on the metal ion and the stoichiometry of the reaction. For example, complexes with cobalt can adopt tetrahedral or severely distorted octahedral geometries. researchgate.net Spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy are used to characterize these complexes and confirm the coordination of the ligand to the metal center. nih.govnih.gov In the FT-IR spectrum, the coordination is often evidenced by the appearance of new bands at lower frequencies corresponding to the metal-nitrogen (M-N) bond. nih.gov

Application in Organic Transformation Catalysis

Metal complexes containing benzimidazole ligands have shown significant catalytic activity in various organic transformations. enpress-publisher.com These complexes combine the structural stability of the benzimidazole scaffold with the catalytic prowess of the coordinated metal ion.

Benzimidazole Schiff base metal complexes and benzimidazole amides are particularly noted for their catalytic effects. enpress-publisher.com They have been employed as catalysts in important reactions such as the oxidation of olefins and alcohols. enpress-publisher.com The catalytic cycle typically involves the coordination of the substrate to the metal center of the complex, followed by the transformation and subsequent release of the product. The specific substituents on the benzimidazole ring, such as the trimethyl and phenyl groups, can be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Material Science Applications (excluding biological materials)

The incorporation of N-phenylbenzimidazole units into polymer backbones has led to the development of advanced materials with enhanced properties. A key application is in the synthesis of novel poly(benzimidazole imide)s (PBIIs).

Traditional PBIIs are known for their high thermal stability, with glass-transition temperatures often exceeding 400°C. researchgate.net However, they suffer from high water absorption due to the presence of N-H bonds in the benzimidazole ring, which facilitate the formation of hydrogen bonds with water molecules. researchgate.net

By synthesizing a diamine monomer containing an N-phenylbenzimidazole unit, such as 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ), and polymerizing it with a dianhydride like 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA), a novel N-phenyl-poly(benzimidazole imide) (N-Ph-PBII) can be obtained. researchgate.net The introduction of the bulky phenyl group on the nitrogen atom addresses the issue of water absorption while maintaining the exceptional thermal properties of the polymer.

The resulting N-Ph-PBII material exhibits a significantly lower affinity for water (1.4% water absorption) compared to traditional PBIIs, along with a high glass-transition temperature (Tg) of 425°C. researchgate.net This combination of properties makes such materials highly suitable for applications where thermal stability and resistance to moisture are critical, for example, in microelectronics and aerospace engineering.

Adsorbent Materials for Chemical Remediation (e.g., Dye Removal)

Benzimidazole derivatives are being explored as effective adsorbent materials for the removal of pollutants, such as dyes, from aqueous solutions. Their efficacy stems from a combination of factors including electrostatic interactions, hydrogen bonding, and π-π stacking interactions between the benzimidazole structure and dye molecules.

Researchers have synthesized various porous materials incorporating the benzimidazole scaffold to enhance their adsorption capabilities. For instance, benzimidazole-linked polymers (BILPs) have demonstrated potential in adsorption applications. Although specific studies on dye removal using BILPs are emerging, a cationic modified benzimidazole-linked polymer (BILP-NMP) has shown high efficiency in adsorbing hexavalent chromium (Cr(VI)) from water. acs.org This suggests that by modifying the functional groups on the benzimidazole polymer, it is possible to tune the material's selectivity and capacity for adsorbing different types of pollutants, including various classes of dyes.

Another promising class of materials is metal-organic frameworks (MOFs) that utilize benzimidazole-based ligands. MOFs are crystalline porous materials with exceptionally high surface areas, making them ideal candidates for adsorption. frontiersin.orgnih.gov Studies have shown that MOFs constructed with benzimidazole-functionalized linkers can effectively adsorb organic dyes. frontiersin.orgnih.gov The tunability of the MOF structure, by altering the metal nodes and the organic linkers, allows for the design of adsorbents with specific pore sizes and chemical affinities for targeted dye molecules. frontiersin.orgnih.gov For example, a MOF constructed from 5-(benzimidazole-1-yl)isophthalic acid has been synthesized and characterized, indicating the feasibility of incorporating benzimidazole units into these highly porous structures. rsc.org

The table below summarizes the adsorption performance of some benzimidazole-related materials for the removal of pollutants.

| Adsorbent Material | Pollutant Removed | Adsorption Capacity | Reference |

| Cationic Modified Benzimidazole-Linked Polymer (BILP-NMP) | Cr(VI) | >99% removal | acs.org |

Note: Data on specific dye adsorption capacities for benzimidazole-based polymers is still an active area of research.

Incorporation into Advanced Functional Materials

The unique electronic and structural properties of the benzimidazole core make it a valuable component in the design of a wide range of advanced functional materials. These materials find applications in electronics, catalysis, and sensing.

Porous Organic Polymers (POPs) containing benzimidazole units have been synthesized and investigated for various applications. For example, two benzimidazole-containing porous organic polymers, BPOP-1 and BPOP-2, have been developed for use as heterogeneous solid-base catalysts. researchgate.net The nitrogen atoms in the benzimidazole rings can act as basic sites, facilitating catalytic reactions. The porous nature of these polymers allows for efficient mass transport of reactants and products.

Furthermore, benzimidazole derivatives have been incorporated into the structure of other high-performance polymers to enhance their properties. For instance, the incorporation of benzimidazole groups into polybenzoxazine has been shown to act as a catalyst, lowering the polymerization temperature of the resin. mdpi.com This catalytic effect is attributed to the benzimidazole group's ability to protonate the oxygen atoms in the oxazine (B8389632) rings, facilitating the ring-opening polymerization process. mdpi.com

In the realm of materials for electronics and photonics, benzimidazole derivatives have been investigated as components of dye-sensitized solar cells (DSSCs). researchgate.net The addition of benzimidazole additives to the electrolyte of DSSCs can influence the cell's performance by adsorbing onto the TiO₂ surface, which in turn affects the recombination kinetics and the open-circuit photovoltage. researchgate.net Isomeric dyes with benzimidazole branches have also been synthesized and their photophysical and electrochemical properties studied for potential applications in photovoltaics. acs.org

The versatility of the benzimidazole scaffold is further demonstrated by its use in the synthesis of dye mimics. Rhenium complexes with benzimidazole-functionalized arenes have been created as models for studying DNA minor groove binding, showcasing the potential for these compounds in biomedical applications. researchgate.net

The table below provides examples of advanced functional materials incorporating benzimidazole analogues and their respective applications.

| Functional Material | Application Area | Key Feature of Benzimidazole Analogue | Reference |

| Benzimidazole-Containing Porous Organic Polymers (BPOPs) | Heterogeneous Catalysis | Provides basic sites for catalytic reactions | researchgate.net |

| Polybenzoxazine with Benzimidazole Groups | High-Performance Polymers | Acts as an internal catalyst for polymerization | mdpi.com |

| Benzimidazole Additives in DSSCs | Solar Energy Conversion | Modifies the semiconductor surface and improves cell performance | researchgate.net |

| Rhenium Complexes with Benzimidazole Ligands | Biomedical Research (Dye Mimics) | Facilitates interaction with biological macromolecules like DNA | researchgate.net |

| Nickel-Benzimidazole MOF | Electrochemical Sensing | Provides a framework for developing sensors, for example, for glucose | mdpi.com |

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies for 2,5,7-Trimethyl-1-phenylbenzimidazole

The synthesis of benzimidazole (B57391) derivatives has traditionally involved condensation reactions that often require harsh conditions, stoichiometric reagents, or expensive metal catalysts. The future of synthesizing this compound hinges on the development of green and sustainable methodologies that offer high yields, operational simplicity, and minimal environmental impact.

Future research should focus on adapting and optimizing one-pot synthesis protocols. researchgate.netrasayanjournal.co.in These reactions, which involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, can be made more sustainable by using green catalysts and solvents. researchgate.netdntb.gov.ua For the specific synthesis of the target compound, this would involve the reaction of 3,5-dimethyl-N1-phenylbenzene-1,2-diamine with an appropriate acetyl source.

Key areas for investigation include:

Catalyst-Free Aqueous Synthesis: Exploring transition-metal-free intramolecular amination reactions in water could provide an environmentally benign route. mdpi.com This approach avoids the need for metal catalysts and organic solvents, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for N-substituted benzimidazole derivatives. nih.gov A systematic study to optimize microwave parameters for the synthesis of this compound could lead to a highly efficient production method.

Deep Eutectic Solvents (DES): The use of DES as both a reaction medium and a reagent presents an innovative and sustainable alternative to traditional solvents, often leading to higher yields and simplified work-up procedures. researchgate.net

Table 1: Comparison of Sustainable Synthetic Approaches for Benzimidazole Derivatives

| Methodology | Catalyst/Medium | Advantages | Potential Challenges for Target Compound |

|---|---|---|---|

| One-Pot Condensation rasayanjournal.co.in | Ammonium Chloride | Green, economically viable, moderate to good yields. | Optimization of reaction conditions for specific substrates. |

| Catalyst-Free Aqueous Synthesis dntb.gov.uamdpi.com | Water | Environmentally benign, no metal catalyst required. | Potential for lower yields and longer reaction times. |

| Microwave-Assisted Synthesis nih.gov | Potassium Carbonate | Rapid reaction times, excellent yields. | Requires specialized equipment, optimization of power and time. |

| Deep Eutectic Solvents researchgate.net | Choline Chloride/Urea | Biodegradable solvent, high yields, simple work-up. | Scalability and solvent recovery may be a concern. |

Advanced Spectroscopic Characterization of Excited State Dynamics

Understanding the behavior of this compound upon absorption of light is crucial for its application in photophysics and materials science. The substituents on the benzimidazole core—three methyl groups and a phenyl group—are expected to significantly influence its electronic properties and the dynamics of its excited states.

Advanced spectroscopic techniques, particularly femtosecond transient absorption (TA) spectroscopy, are essential tools for mapping these ultrafast processes. nih.govrsc.org TA spectroscopy allows for the direct observation of short-lived excited states, providing insights into photophysical pathways such as intersystem crossing, internal conversion, and excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net

Unaddressed challenges and future research directions include:

Mapping the Complete Photophysical Pathway: A comprehensive study using TA spectroscopy, from femtoseconds to microseconds, is needed to identify all transient species and determine the timescales of their formation and decay. beilstein-journals.org This would reveal the efficiency of processes like triplet state formation, which is critical for applications in photodynamic therapy or organic light-emitting diodes (OLEDs).

Solvent Effects: The influence of solvent polarity and viscosity on the excited-state dynamics should be systematically investigated. Solvatochromism studies, combined with time-resolved fluorescence, can elucidate the nature of the excited states and their interaction with the surrounding medium. nih.gov

Effect of Substitution: Comparing the excited-state dynamics of this compound with other substituted benzimidazoles will help to establish a clear structure-property relationship, guiding the design of molecules with specific photophysical characteristics.

In-depth Theoretical Modeling of Complex Chemical Phenomena